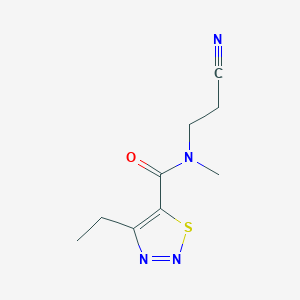
N-(2-cyanoethyl)-4-ethyl-N-methyl-1,2,3-thiadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-cyanoethyl)-4-ethyl-N-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a cyanoethyl group, an ethyl group, and a methyl group attached to the thiadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanoethyl)-4-ethyl-N-methyl-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 4-ethyl-1,2,3-thiadiazole-5-carboxylic acid with N-methyl-2-cyanoethylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using larger reaction vessels. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, the use of automated systems for reagent addition and product isolation can further streamline the production process.
化学反応の分析
Types of Reactions
N-(2-cyanoethyl)-4-ethyl-N-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions, where the cyanoethyl or ethyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted thiadiazoles depending on the nucleophile used.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological assays, potentially acting as an enzyme inhibitor or modulator.
Medicine: Preliminary studies suggest that it may possess pharmacological properties, such as antimicrobial or anticancer activity.
Industry: It can be used in the development of specialty chemicals and advanced materials.
作用機序
The mechanism by which N-(2-cyanoethyl)-4-ethyl-N-methyl-1,2,3-thiadiazole-5-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The cyanoethyl group may play a role in binding to active sites, while the thiadiazole ring can participate in various interactions, including hydrogen bonding and π-π stacking. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
- N-(2-cyanoethyl)-4-methyl-N-ethyl-1,2,3-thiadiazole-5-carboxamide
- N-(2-cyanoethyl)-4-ethyl-N-methyl-1,2,3-thiadiazole-5-sulfonamide
- N-(2-cyanoethyl)-4-ethyl-N-methyl-1,2,3-thiadiazole-5-thiol
Uniqueness
N-(2-cyanoethyl)-4-ethyl-N-methyl-1,2,3-thiadiazole-5-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
特性
分子式 |
C9H12N4OS |
|---|---|
分子量 |
224.29 g/mol |
IUPAC名 |
N-(2-cyanoethyl)-4-ethyl-N-methylthiadiazole-5-carboxamide |
InChI |
InChI=1S/C9H12N4OS/c1-3-7-8(15-12-11-7)9(14)13(2)6-4-5-10/h3-4,6H2,1-2H3 |
InChIキー |
ASYYDIVVNAZOJD-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(SN=N1)C(=O)N(C)CCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 6-thia-2,7-diazaspiro[4.5]decane-2-carboxylate 6,6-dioxide](/img/structure/B14897032.png)
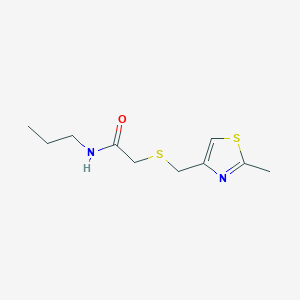
![2-(((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)amino)butan-1-ol](/img/structure/B14897035.png)
![2-[6-(Pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]quinoline](/img/structure/B14897040.png)
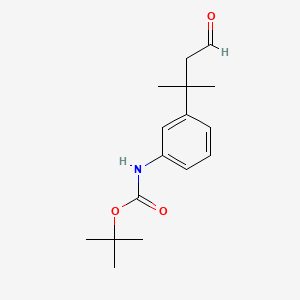

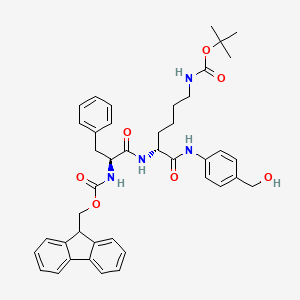
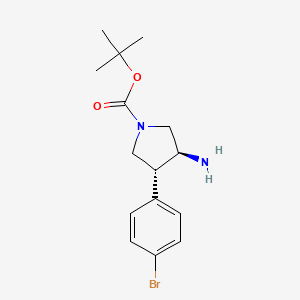
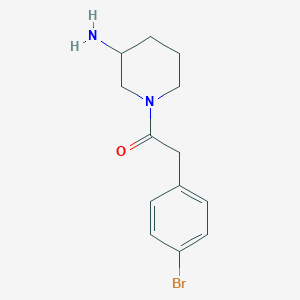
![2-((Difluoromethyl)thio)-3-methylbenzo[d]thiazol-3-ium trifluoromethanesulfonate](/img/structure/B14897075.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-ethyl-N-(2-methylprop-2-en-1-yl)acetamide](/img/structure/B14897077.png)

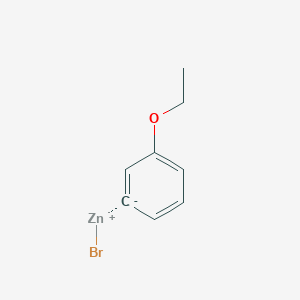
![4-methyl-N-[2-(phenylamino)ethyl]benzenesulfonamide](/img/structure/B14897106.png)
